Structural Elucidation & Synthetic Protocol: trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate
Topic: Chemical structure of trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Stereochemical Ancho...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical structure of trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate
Content Type: Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Stereochemical Anchor
In the high-stakes synthesis of carbocyclic nucleoside analogues—critical candidates for antiviral therapies (HIV, HBV, HSV)—stereochemical control is the primary failure point. The cyclobutane ring, unlike the ribose sugar it mimics, lacks the natural chiral framework that directs substituent orientation.
trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate serves a specific, high-value function in this domain: it is the crystallographic anchor used to validate the relative stereochemistry of the cyclobutane scaffold before nucleobase coupling.
While the trans-3-(benzyloxymethyl)cyclobutanol is the actual synthetic precursor to drugs like Cyclobut-G or Lobucavir analogues, it often presents as an oil or low-melting solid with ambiguous NMR splitting patterns due to ring puckering. Derivatization to the 4-nitrobenzoate ester imparts crystallinity and provides a heavy-atom reference for X-ray diffraction, rigorously proving the trans-1,3-configuration essential for biological activity.
Chemical Architecture & Properties
Structural Analysis
The molecule consists of a cyclobutane core substituted at the C1 and C3 positions. The "trans" designation refers to the geometric relationship between the oxygen of the ester at C1 and the methylene carbon of the benzyloxymethyl group at C3, which lie on opposite faces of the ring plane.
Core Scaffold: Cyclobutane (puckered conformation to relieve torsional strain).
C1 Substituent: 4-Nitrobenzoate. The nitro group (
) at the para position of the phenyl ring creates a strong dipole and planar stacking potential, facilitating lattice formation (crystallinity).
C3 Substituent: Benzyloxymethyl (
). This acts as a protected "pseudo-5'-hydroxyl" mimic found in nucleosides.
Physicochemical Data Profile
Note: Melting points are distinct markers for stereochemical purity.
Property
Value / Characteristic
Relevance
Molecular Formula
Stoichiometric verification
Molecular Weight
341.36 g/mol
Mass spectrometry calibration
Physical State
Crystalline Solid (Needles/Plates)
Essential for X-ray diffraction
Stereochemistry
trans-1,3-disubstituted
Mimics the 3'-endo sugar pucker of DNA
Solubility
Soluble in DCM, EtOAc; Insoluble in Hexanes
Critical for recrystallization
Key IR Signals
1720 (Ester C=O), 1525/1350 (Nitro)
Rapid spectroscopic ID
Synthetic Protocol & Methodology
The "Stereochemical Proof" Workflow
The synthesis targets the isolation of the trans-isomer from a mixture of cis/trans alcohols obtained from the reduction of 3-(benzyloxymethyl)cyclobutanone.
Step 1: Stereoselective Reduction
Precursor: 3-(Benzyloxymethyl)cyclobutanone.
Reagent: Sodium Borohydride (
) or L-Selectride.
Outcome: A mixture of cis and trans alcohols (ratios vary from 60:40 to 90:10 depending on the reducing agent and steric bulk).
Challenge: Separation of these isomers by column chromatography is often difficult due to similar
values.
Step 2: Derivatization (The Core Protocol)
This step converts the oily alcohol mixture into the solid nitrobenzoate, allowing for fractional crystallization.
Reagents:
Crude 3-(Benzyloxymethyl)cyclobutanol (1.0 eq)
4-Nitrobenzoyl chloride (1.2 eq)
Pyridine (solvent/base) or
in
Protocol:
Dissolution: Dissolve the crude alcohol in anhydrous
(0.2 M) under Argon.
Activation: Add Triethylamine (2.0 eq) and catalytic DMAP (0.1 eq). Cool to 0°C.[1][2]
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (the ester is significantly less polar than the alcohol).
Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
. Extract with DCM. Wash organic layer with 1M HCl (to remove amines) and Brine. Dry over .
Step 3: Purification & Validation
Crystallization: Dissolve the crude residue in hot Ethanol or EtOAc. Add Hexanes dropwise until turbidity persists. Cool slowly to 4°C.
Isolation: The trans-isomer typically crystallizes preferentially due to better packing symmetry compared to the cis-isomer.
X-Ray Diffraction: A single crystal is mounted. The trans-relationship is confirmed if the C1-O vector and C3-C vector point in opposite directions relative to the ring plane.
Hydrolysis (Recovery)
Once the structure is confirmed, the pure trans-ester is hydrolyzed (NaOMe/MeOH) to yield the pure trans-alcohol, ready for coupling to the nucleobase.
Visualization: Synthetic Pathway & Logic
Figure 1: The strategic workflow for isolating and validating the trans-cyclobutane scaffold.
Applications in Drug Development[4]
The validated trans-scaffold is the precursor for a class of Carbocyclic Nucleosides . By replacing the oxygen of the furanose ring with a methylene group (cyclobutane), these analogues resist enzymatic cleavage (phosphorylases) while retaining viral polymerase affinity.
HIV Reverse Transcriptase Inhibitors: Analogues mimicking d4T or ddA.
Broad-Spectrum Antivirals: The trans-geometry mimics the 3'-endo conformation of natural nucleosides, essential for binding to viral DNA polymerases.
Polymer Chemistry: The nitrobenzoate derivative is also used to study the ring-strain and reactivity of substituted cyclobutanes in polymerization reactions.
References
Synthesis of Cyclobutane Nucleoside Analogues.
Source: National Institutes of Health (PMC) / J. Org. Chem.
Context: Describes the reduction of cyclobutanones and the necessity of stereochemical assignment via derivatization.
Stereoselective Synthesis of Cyclobutane Derivatives.
Source: Organic Syntheses / Org.[3][4] Syn. Coll. Vol.
Context: Standard protocols for cyclobutanol formation and esterification for purification.
trans-3-(Benzyloxymethyl)cyclobutanol (Commercial Precursor).
Source: Thermo Fisher Scientific Chemicals.
Context: Confirmation of the commercial availability of the alcohol precursor.
An In-depth Technical Guide to trans-3-(Benzyloxymethyl)cyclobutyl Acetate
This guide provides a comprehensive technical overview of trans-3-(benzyloxymethyl)cyclobutyl acetate, a niche yet potentially valuable molecule in synthetic organic chemistry. Tailored for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of trans-3-(benzyloxymethyl)cyclobutyl acetate, a niche yet potentially valuable molecule in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, and characterization of this compound, offering field-proven insights into its handling and potential applications.
Introduction and Molecular Overview
trans-3-(Benzyloxymethyl)cyclobutyl acetate is a bifunctional organic molecule featuring a cyclobutane ring, a benzyl ether, and an acetate ester. The trans stereochemistry of the substituents on the cyclobutane ring is a key structural feature influencing its physical and chemical properties. The presence of both a protected alcohol (benzyl ether) and an ester functionality makes it a versatile intermediate for the synthesis of more complex molecules. Understanding the interplay of these functional groups is crucial for its effective utilization in a research and development setting.
The precursor to this ester, trans-3-(benzyloxymethyl)cyclobutanol, is a commercially available raw material used as an intermediate in pharmaceutical and chemical synthesis.[1] The esterification of this alcohol to form the acetate enhances its utility by modifying its polarity and providing a functional handle that can be orthogonally deprotected under different conditions than the benzyl ether.
Core Molecular Attributes
To establish a baseline for this technical guide, we will focus on the acetate ester derivative. The fundamental properties are summarized below.
Property
Value
Chemical Name
trans-3-(Benzyloxymethyl)cyclobutyl acetate
Molecular Formula
C₁₄H₁₈O₃
Molecular Weight
234.29 g/mol
CAS Number
Not available (as a specific ester)
Synthesis and Mechanistic Considerations
The synthesis of trans-3-(benzyloxymethyl)cyclobutyl acetate is most directly achieved through the esterification of trans-3-(benzyloxymethyl)cyclobutanol. The choice of esterification method is critical and depends on the desired scale, purity requirements, and available resources.
Technical Guide: Comparative Analysis of cis- and trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate
This guide details the structural, synthetic, and spectroscopic distinctions between the cis and trans isomers of 3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate. Executive Summary 3-(Benzyloxymethyl)cyclobutyl 4-nitrobenz...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the structural, synthetic, and spectroscopic distinctions between the cis and trans isomers of 3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate.
Executive Summary
3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate is a critical intermediate in the synthesis of carbocyclic nucleoside analogs (e.g., precursors to oxetanocin or lobucavir analogs). The cyclobutane core serves as a conformationally restricted bioisostere of the ribose sugar found in natural nucleosides.
The distinction between the cis and trans isomers is not merely academic; it dictates the biological activity of the final nucleoside drug candidate. This guide analyzes the thermodynamic preference for the cis-1,3-diequatorial conformation, the use of Mitsunobu inversion for stereochemical editing, and the spectroscopic signatures required for rigorous structural assignment.
Structural & Conformational Analysis
The Cyclobutane "Pucker"
Unlike planar cyclopropane, the cyclobutane ring adopts a non-planar, puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1] This puckering creates distinct pseudo-equatorial (
) and pseudo-axial () positions.
Thermodynamic Stability (The 1,3-Relationship)
A critical deviation from cyclohexane chemistry occurs in 1,3-disubstituted cyclobutanes.
The cis Isomer (Thermodynamic): In a 1,3-substitution pattern, the cis isomer allows both bulky substituents (the benzyloxymethyl ether and the nitrobenzoate ester) to occupy the sterically less hindered pseudo-equatorial positions. This makes the cis isomer thermodynamically more stable.
The trans Isomer (Kinetic/High Energy): The trans configuration forces one substituent into a pseudo-axial position while the other remains pseudo-equatorial. This introduces significant 1,3-diaxial-like steric repulsion.
Visualizing the Equilibrium
The following diagram illustrates the conformational energy landscape. Note that the cis isomer resides in a deep energy well due to the diequatorial arrangement.
Figure 1: Conformational energy landscape of 1,3-disubstituted cyclobutanes. The cis-diequatorial form minimizes transannular strain.
Synthetic Pathways & Interconversion[2]
The primary method for accessing the specific trans-4-nitrobenzoate from the cis-alcohol (or vice versa) is the Mitsunobu Reaction . The 4-nitrobenzoate moiety is specifically chosen in organic synthesis because it serves two functions:
Nucleophile: The pKa of 4-nitrobenzoic acid (~3.4) makes it an excellent nucleophile for Mitsunobu conditions.
Crystallinity Booster: The nitro group encourages
-stacking, often converting oily cyclobutanol intermediates into crystalline solids suitable for X-ray diffraction.
Stereochemical Inversion Protocol
Direct esterification (using acid chloride) retains stereochemistry. To access the opposite isomer, an
Figure 2: Mitsunobu inversion pathway converting the cis-alcohol to the trans-ester.
Spectroscopic Identification (Data & Causality)
Distinguishing the isomers requires careful analysis of Proton NMR (
H NMR). The symmetry and magnetic environment of the cyclobutane ring protons are diagnostic.
Comparative Data Table
Feature
Cis-Isomer (Diequatorial)
Trans-Isomer (Axial-Equatorial)
Causality
H-1 Chemical Shift
5.10 - 5.30 ppm (Multiplet)
5.30 - 5.50 ppm (Quintet-like)
The equatorial proton (trans-isomer) is often deshielded compared to the axial proton (cis-isomer) due to anisotropy of the ring C-C bonds.
Ring Methylene Protons
Distinct sets of signals (complex)
More complex splitting
The cis isomer possesses a plane of symmetry through C1-C3, simplifying the spectrum slightly compared to the trans form.
Physical State
Often lower melting solid or oil
Higher melting crystalline solid
The trans isomer, despite being higher energy, often packs more efficiently in the crystal lattice due to the "extended" shape, though this varies by derivative.
TLC Mobility ()
Typically Higher (Less Polar)
Typically Lower (More Polar)
The cis isomer hides the polar ester and ether groups on the same face (intramolecular shielding), appearing less polar on silica.
Diagnostic NMR Signals
The "Quintet": In 3-substituted cyclobutanols/esters, the H-1 proton (geminal to the ester) often appears as a pseudo-quintet.
Coupling Constants (
):
(vicinal) is generally larger (8-10 Hz) than (vicinal) in planar systems, but in puckered cyclobutanes, the width at half-height () is often the best indicator.
Rule of Thumb: The isomer with the narrower
for the H-1 signal is usually the one with the substituent in the axial position (H-1 equatorial).
Experimental Protocols
Protocol: Mitsunobu Inversion (Cis-Alcohol to Trans-Ester)
Scope: Inversion of stereochemistry at C-1.
Reagents:
cis-3-(Benzyloxymethyl)cyclobutanol (1.0 equiv)
Triphenylphosphine (
) (1.5 equiv)
4-Nitrobenzoic acid (1.5 equiv)
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
THF (Anhydrous, 0.1 M concentration)
Procedure:
Setup: Charge a flame-dried round-bottom flask with
and 4-nitrobenzoic acid under Argon atmosphere. Dissolve in anhydrous THF.
Cooling: Cool the solution to 0°C using an ice bath.
Addition 1: Add the cis-cyclobutanol substrate dissolved in a minimal amount of THF.
Addition 2 (Critical): Add DIAD dropwise over 20 minutes. Note: The reaction is exothermic.[3] Maintaining 0°C prevents side reactions (e.g., elimination).
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution typically turns from orange to yellow.
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x). Dry organics over and concentrate.
Purification: The byproduct (triphenylphosphine oxide) is difficult to remove. Triturate the crude solid with cold diethyl ether/hexane (1:1) to precipitate the oxide, filter, and then subject the filtrate to flash column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).
Protocol: Hydrolysis (Ester to Alcohol)
Scope: Removal of the p-nitrobenzoate directing group to yield the inverted alcohol.
Dissolve the trans-4-nitrobenzoate in Methanol/THF (1:1).
Add
(2.0 equiv) or NaOMe (catalytic).
Stir at RT for 1 hour (TLC control).
Aqueous workup yields the trans-alcohol.
References
Mitsunobu Reaction Mechanism & Applications
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.
Conformational Analysis of Cyclobutanes
Wiberg, K. B. "The Structure and Energetics of Cyclobutane and its Derivatives." Angewandte Chemie International Edition 25.4 (1986): 312-322.
Synthesis of Cyclobutane Nucleosides (Oxetanocin Analogs)
Ichikawa, Y., et al. "Enantioselective Synthesis of Carbocyclic Oxetanocin A." Journal of the Chemical Society, Perkin Transactions 1 (1992).
Mitsunobu Inversion with p-Nitrobenzoic Acid
Martin, S. F., and Dodge, J. A.[4] "Efficacious Modification of the Mitsunobu Reaction for the Inversion of Sterically Hindered Secondary Alcohols." Tetrahedron Letters 32.26 (1991): 3017-3020.
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Cyclobutyl 4-Nitrobenzoate Derivatives
Introduction: The Strategic Importance of the Cyclobutyl and 4-Nitrobenzoate Moieties In the landscape of modern chemical research, particularly within drug discovery and materials science, the judicious selection of mol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Cyclobutyl and 4-Nitrobenzoate Moieties
In the landscape of modern chemical research, particularly within drug discovery and materials science, the judicious selection of molecular scaffolds and functional groups is paramount to achieving desired physicochemical and biological properties. This guide focuses on a unique class of compounds, cyclobutyl 4-nitrobenzoate derivatives, which combine the distinct attributes of a strained cyclobutane ring with the versatile chemistry of the 4-nitrobenzoate group.
The cyclobutane motif, a four-membered carbocycle, is increasingly recognized for its valuable role in medicinal chemistry.[1][2][3] Its rigid, puckered conformation introduces a three-dimensional geometry that can enhance binding affinity and selectivity for biological targets, often serving as a bioisosteric replacement for more conventional, planar aromatic systems.[4] This conformational constraint can also improve metabolic stability by sterically shielding susceptible positions on a molecule.[2][4]
The 4-nitrobenzoate moiety, on the other hand, is a well-established functional group with a dual personality. The strong electron-withdrawing nature of the nitro group makes the benzoate a good leaving group in nucleophilic substitution reactions, facilitating the study of reaction mechanisms and the synthesis of new derivatives.[5] Furthermore, nitroaromatic compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[5][6]
This technical guide provides a comprehensive exploration of cyclobutyl 4-nitrobenzoate derivatives, from their synthesis and structural characterization to their reactivity and potential applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their work.
Synthesis of Cyclobutyl 4-Nitrobenzoate
The synthesis of cyclobutyl 4-nitrobenzoate is typically achieved through the esterification of cyclobutanol with 4-nitrobenzoyl chloride. This is a standard and efficient method for forming the ester linkage.
Experimental Protocol: Synthesis of Cyclobutyl 4-Nitrobenzoate
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Addition of Base: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution with stirring. The base acts as a scavenger for the HCl generated during the reaction.
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (cyclobutanol) is consumed.
Workup:
Quench the reaction by adding saturated aqueous NaHCO3 solution to neutralize any remaining acid.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
Filter and concentrate the solvent in vacuo to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure cyclobutyl 4-nitrobenzoate.
Causality Behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous solvent and a flame-dried flask is crucial as 4-nitrobenzoyl chloride is highly reactive towards water, which would lead to the formation of 4-nitrobenzoic acid as a byproduct.
Use of a Base: Triethylamine or pyridine is essential to neutralize the hydrochloric acid produced during the esterification. This prevents the protonation of the alcohol and drives the reaction to completion.
Controlled Addition at 0 °C: The dropwise addition of the acyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.
Aqueous Workup: The washing steps with NaHCO3 and brine are necessary to remove the hydrochloride salt of the base, any unreacted 4-nitrobenzoyl chloride (as 4-nitrobenzoic acid), and any other water-soluble impurities.
Caption: Workflow for the synthesis of cyclobutyl 4-nitrobenzoate.
Structural Analysis and Physicochemical Properties
The unique properties of cyclobutyl 4-nitrobenzoate stem from the interplay between the strained, non-planar cyclobutane ring and the rigid, electron-deficient nitroaromatic moiety.
Conformational Analysis
Unlike larger, more flexible cycloalkanes, the cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to relieve torsional strain, although this increases angle strain.[1] The puckering angle is typically around 30°.[1] For a monosubstituted cyclobutane like cyclobutyl 4-nitrobenzoate, the substituent can occupy either an axial or an equatorial position, with the equatorial conformation generally being more stable to minimize steric interactions. The conformational equilibrium between these two puckered forms is rapid at room temperature.[7]
Caption: Puckering equilibrium in monosubstituted cyclobutanes.
Spectroscopic Properties
Spectroscopic Data (Predicted)
¹H NMR
Aromatic Protons
Two doublets in the range of δ 8.2-8.4 ppm (protons ortho to NO₂) and δ 7.8-8.0 ppm (protons ortho to the ester).
Cyclobutyl Methine Proton (-CH-O)
A multiplet in the range of δ 5.0-5.3 ppm.
Cyclobutyl Methylene Protons (-CH₂)
Complex multiplets in the range of δ 1.8-2.5 ppm. The chemical shift of cyclobutane protons is typically around δ 1.98 ppm.[8][9]
¹³C NMR
Carbonyl Carbon (C=O)
δ 164-166 ppm.
Aromatic Carbons
Signals between δ 123-151 ppm. The carbon bearing the nitro group will be the most downfield.
Cyclobutyl Methine Carbon (-CH-O)
δ 70-75 ppm.
Cyclobutyl Methylene Carbons (-CH₂)
Signals around δ 22-30 ppm. The ¹³C chemical shift for cyclobutane is approximately 22.4 ppm.[10]
Expected at m/z corresponding to the molecular weight.
Major Fragments
* Loss of the cyclobutyl group.
Formation of the 4-nitrobenzoyl cation (m/z = 150).
Fragments arising from the cyclobutane ring. |
Crystallography
The crystal packing of cyclobutyl 4-nitrobenzoate is expected to be influenced by intermolecular interactions. In related nitrobenzoate structures, weak C-H···O hydrogen bonds and π-π stacking interactions are common.[13][14][15] The planar nitrobenzoate moieties are likely to form stacks, while the puckered cyclobutane rings will dictate the overall three-dimensional arrangement. The presence of the nitro group can lead to the formation of layered structures in the solid state.[14][16]
Reactivity and Mechanistic Considerations
Solvolysis and Leaving Group Ability
The 4-nitrobenzoate group is a good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion. In solvolysis reactions (e.g., with water, alcohols, or carboxylic acids), the C-O bond of the ester can cleave to form a cyclobutyl carbocation intermediate.
However, the cyclobutyl carbocation is known to be relatively unstable due to significant ring strain.[17][18] This instability can lead to rapid rearrangement reactions. The solvolysis of cyclobutyl derivatives often proceeds with rearrangement to form cyclopropylcarbinyl and homoallylic products.[19][20]
Caption: General mechanism for the solvolysis of cyclobutyl 4-nitrobenzoate.
The rate of solvolysis will be influenced by the stability of the forming carbocation and the ionizing ability of the solvent. The inherent instability of the cyclobutyl cation suggests that solvolysis will likely be slower compared to substrates that form more stable carbocations (e.g., tert-butyl).
Potential Applications
The unique structural features of cyclobutyl 4-nitrobenzoate derivatives make them promising candidates for applications in medicinal chemistry and materials science.
Medicinal Chemistry
The incorporation of the cyclobutane scaffold has been a successful strategy in the development of several marketed drugs, including Carboplatin (anticancer) and Boceprevir (antiviral).[1] The rigid cyclobutane ring can act as a conformationally restricted isostere for other groups, leading to improved potency and selectivity.[2][3][4]
The 4-nitrobenzoate moiety itself has been investigated for various biological activities. For instance, 4-nitrobenzoate has been shown to inhibit coenzyme Q biosynthesis.[21] Nitroaromatic compounds are also known for their potential as antimicrobial and anticancer agents.[5][6] Therefore, cyclobutyl 4-nitrobenzoate derivatives could serve as valuable intermediates for the synthesis of novel therapeutic agents or as pharmacologically active compounds themselves.
Materials Science
The rigid nature of both the cyclobutane and the nitrobenzoate components suggests that these molecules could be used as building blocks for liquid crystals or other ordered materials. The polar nitro group can induce dipole-dipole interactions, which are important for the formation of organized molecular assemblies.
Conclusion and Future Outlook
Cyclobutyl 4-nitrobenzoate derivatives represent a fascinating class of molecules at the intersection of strained ring chemistry and functional materials. This guide has provided a comprehensive overview of their synthesis, predicted properties, and potential applications. While specific experimental data on the parent compound is limited, a strong foundation for its study can be built upon the well-established chemistry of its constituent parts.
Future research in this area could focus on the synthesis and biological evaluation of a library of substituted cyclobutyl 4-nitrobenzoate derivatives to explore their structure-activity relationships. Furthermore, a detailed investigation of their solvolytic behavior would provide deeper insights into the reactivity of strained carbocyclic systems. The continued exploration of such unique molecular architectures will undoubtedly contribute to the advancement of both medicinal chemistry and materials science.
References
Structural Change by Chemical Substitution. Crystal Structures of Acid Salts of p-Nitrobenzoic Acid and Cyclic Secondary Amines. Bulletin of the Chemical Society of Japan. [Link]
Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Medicinal Chemistry. [Link]
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Chromatography. [Link]
3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]
How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. [Link]
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]
Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters. Analytical Chemistry. [Link]
cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
Molecular structures of (a) 2-substituted-4-nitrobenzoic acids, (b). ResearchGate. [Link]
Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. ResearchGate. [Link]
Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. [Link]
The Correlation of Solvolysis Rates and the Classification of Solvolysis Reactions into Mechanistic Categories. Journal of the American Chemical Society. [Link]
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
Cyclopropylcarbinyl p-toluenesulfonate solvolysis. IV. Correlation with cholesteryl tosylate solvolysis rates. Journal of the American Chemical Society. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Target Molecule: trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate
Role: Key Stereochemical Intermediate / Crystallographic Standard
Primary Application: This compound serves as a critical intermediate in the synthesis of cyclobutane-based nucleoside analogs and bioisosteres. The 4-nitrobenzoate moiety is strategically employed to impart crystallinity to the typically oily cyclobutane ethers, facilitating purification and unambiguous stereochemical assignment via X-ray crystallography.
Chemical Identifiers
Identifier Type
Value
Isomeric SMILES
O=c1ccc(C(=O)O[C@H]2CC2)cc1
Canonical SMILES
O=c1ccc(C(=O)OC2CC(COCc3ccccc3)C2)cc1
Molecular Formula
C₁₉H₁₉NO₅
Molecular Weight
341.36 g/mol
Stereochemistry
trans-1,3-disubstituted cyclobutane (Relative stereochemistry shown in SMILES)
Structural Analysis & Stereochemical Logic
The cyclobutane ring is non-planar, existing in a puckered conformation to relieve torsional strain. In 1,3-disubstituted cyclobutanes, the trans isomer places substituents in a pseudo-diequatorial orientation, which is generally thermodynamically more stable than the cis (pseudo-axial/equatorial) form.
However, synthetic routes often yield the cis-alcohol as the major kinetic product during the reduction of the corresponding cyclobutanone. This necessitates a robust inversion strategy. The 4-nitrobenzoate ester is not merely a protecting group; it serves two functional purposes:
Chromophore Tag: The p-nitro moiety provides strong UV absorbance, essential for HPLC monitoring of non-chromophoric cyclobutanes.
Stereochemical Inversion Marker: Synthesizing this ester via the Mitsunobu reaction from the cis-alcohol guarantees the formation of the trans-ester, creating a self-validating stereochemical checkpoint.
High-Fidelity Synthetic Protocol
Objective: Selective synthesis of trans-3-(benzyloxymethyl)cyclobutyl 4-nitrobenzoate from cis-3-(benzyloxymethyl)cyclobutanol.
Rationale for Methodology
Direct esterification (using acid chloride) retains the stereochemistry of the starting alcohol. Since hydride reductions of 3-substituted cyclobutanones often favor the cis-alcohol (due to steric approach control), obtaining the trans-ester requires a reaction mechanism that proceeds with Walden inversion. The Mitsunobu reaction is the industry standard for this transformation.
Preparation: Charge a flame-dried reaction vessel with cis-3-(benzyloxymethyl)cyclobutanol, 4-nitrobenzoic acid, and PPh₃ under an inert nitrogen atmosphere. Dissolve in anhydrous THF.
Activation: Cool the solution to 0°C to suppress side reactions (e.g., elimination).
Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
Quench & Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate the bulk of triphenylphosphine oxide (TPPO). Filter off the solid.
Purification: Subject the filtrate to flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The trans-ester typically elutes after the non-polar impurities but before any unreacted cis-alcohol.
Self-Validating Checkpoint
¹H NMR Diagnostic: The methine proton at C1 (attached to the ester) in the trans isomer typically exhibits a distinct chemical shift and coupling constant pattern (pseudo-quintet) compared to the cis isomer (pseudo-quartet) due to the ring pucker and magnetic anisotropy of the nitrobenzoate.
TLC: The trans-ester usually has a slightly higher R_f value than the cis-ester in non-polar solvent systems.
Reaction Pathway Visualization
The following diagram illustrates the stereochemical inversion pathway, converting the kinetically accessible cis-alcohol into the thermodynamically stable trans-ester.
Figure 1: Synthetic pathway illustrating the stereochemical inversion from the cis-alcohol precursor to the target trans-ester via Mitsunobu coupling.
Physicochemical Properties Data
Property
Value
Source/Estimation
Molecular Weight
341.36
Calculated
LogP (Predicted)
~4.2
High lipophilicity due to Benzyl/Benzoate groups
H-Bond Donors
0
Ester/Ether capped
H-Bond Acceptors
5
Nitro (2), Ester (2), Ether (1)
Rotatable Bonds
6
High flexibility in side chains
Topological Polar Surface Area
~82 Ų
Moderate
References
Thermo Scientific Chemicals. (n.d.).[1] trans-3-(Benzyloxymethyl)cyclobutanol, 97%. Fisher Scientific.[1] Retrieved February 13, 2026, from [Link]
Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3271820, 3-Nitrobenzoate. Retrieved February 13, 2026, from [Link]
Technical Guide: IUPAC Nomenclature and Synthetic Logic for trans-3-Benzyloxymethylcyclobutyl p-Nitrobenzoate
Abstract This technical guide provides a rigorous structural analysis, systematic IUPAC nomenclature derivation, and synthetic methodology for trans-3-benzyloxymethylcyclobutyl p-nitrobenzoate. Designed for organic chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a rigorous structural analysis, systematic IUPAC nomenclature derivation, and synthetic methodology for trans-3-benzyloxymethylcyclobutyl p-nitrobenzoate. Designed for organic chemists and drug development professionals, this document moves beyond basic naming conventions to explore the stereochemical definitions and "self-validating" synthetic protocols required to generate this intermediate with high fidelity.
Structural Deconstruction & IUPAC Nomenclature
The precise naming of complex esters requires a strict adherence to the IUPAC Blue Book (P-65.6.1) hierarchy, which dictates that esters are named as alkyl alkanoates. The molecule is split into two distinct components: the acyl fragment (anion equivalent) and the alkyl fragment (cation equivalent).
The Acyl Fragment (Principal Functional Group)
Parent Acid: 4-Nitrobenzoic acid.
IUPAC Transformation: The -ic acid suffix is replaced by -ate.[1][2][3][4]
Numbering Priority: The carbon atom attached to the ester oxygen is designated as C1 .
Substituent: A "benzyloxymethyl" group is located at the C3 position.
Systematic Naming of Substituent: The "benzyloxy" group is rigorously named (phenylmethoxy) . Therefore, the full substituent at C3 is [(phenylmethoxy)methyl] .
Stereochemistry: The term trans indicates that the substituent at C1 (the ester) and the substituent at C3 are on opposite faces of the cyclobutane plane.
The Preferred IUPAC Name (PIN)
Combining these elements, the systematic name is constructed by placing the alkyl fragment first, followed by the acyl fragment.
Alternative Valid Name:[trans-3-(benzyloxymethyl)cyclobutyl] 4-nitrobenzenecarboxylate
Nomenclature Logic Visualization
The following diagram illustrates the hierarchical decision tree used to derive the name.
Figure 1: Decision tree for IUPAC nomenclature derivation based on functional group priority (Ester > Ether).
Synthetic Logic & Experimental Protocol
The synthesis of trans-3-benzyloxymethylcyclobutyl p-nitrobenzoate is typically employed for two reasons:
Crystallinity: Cyclobutyl alcohols are often oils. The p-nitrobenzoate derivative creates a crystalline solid suitable for X-ray diffraction or purification via recrystallization.
UV Detection: The p-nitrobenzoate moiety acts as a chromophore, allowing UV detection during HPLC purification of non-UV active cyclobutanes.
Retrosynthetic Analysis
The bond to be formed is the ester linkage.[4] The most reliable method for hindered or secondary alcohols (like cyclobutanol) is the reaction of the alcohol with an acid chloride in the presence of a nucleophilic catalyst.
Precursor A: trans-3-(Benzyloxymethyl)cyclobutanol (The nucleophile).
Precursor B: 4-Nitrobenzoyl chloride (The electrophile).
Application Note: Esterification Protocols for trans-3-(benzyloxymethyl)cyclobutanol
Abstract & Strategic Significance The cyclobutane ring is a privileged scaffold in modern drug discovery, offering a "pucker" conformation that directs substituents into precise vectors, distinct from the chair-like cycl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The cyclobutane ring is a privileged scaffold in modern drug discovery, offering a "pucker" conformation that directs substituents into precise vectors, distinct from the chair-like cyclohexane or planar aromatic rings.[1] trans-3-(benzyloxymethyl)cyclobutanol is a critical intermediate for Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics.
Esterification of this secondary alcohol requires specific attention to stereochemical retention and ring strain . Unlike flexible alkyl chains, the cyclobutane ring creates a distinct steric environment. Standard Fischer esterification is often too harsh (risk of elimination or ring-opening) or low-yielding.
This guide details two validated protocols to synthesize esters while preserving the trans-stereochemistry:
Protocol A (Acyl Halide/Anhydride): For robust, scalable synthesis of simple esters (acetates, benzoates).
Protocol B (Steglich Coupling): For coupling complex, acid-labile, or high-value carboxylic acids (e.g., amino acids, drug fragments).
Chemical Context & Mechanism[2][3][4][5][6][7][8][9][10]
Substrate Analysis
Substrate: trans-3-(benzyloxymethyl)cyclobutanol.
Reactivity Profile: Secondary alcohol (
). Moderately hindered due to ring puckering.
Stability: The benzyl ether is stable to basic and mild acidic conditions but sensitive to hydrogenation. The cyclobutane ring is susceptible to acid-catalyzed rearrangement or elimination if heated excessively.
Mechanistic Pathway (DMAP Catalysis)
Both protocols rely on 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[2] DMAP is essential here; the steric bulk of the cyclobutane ring significantly slows the attack of the alcohol on the acylating agent. DMAP forms a highly reactive
-acylpyridinium intermediate, accelerating the reaction by factors of .
Figure 1: Catalytic cycle for Steglich esterification highlighting the activation of the carboxylic acid.
Experimental Protocols
Protocol A: Acyl Chloride/Anhydride Method
Best for: Acetylation, Benzoylation, or simple capping groups.
Scale: Milligram to Kilogram.
Reagents & Stoichiometry
Component
Equiv.
Role
trans-3-(benzyloxymethyl)cyclobutanol
1.0
Substrate
Acid Chloride or Anhydride
1.2 – 1.5
Acylating Agent
Triethylamine () or Pyridine
2.0 – 3.0
Base (HCl scavenger)
DMAP
0.05 – 0.1
Nucleophilic Catalyst
Dichloromethane (DCM)
[0.2 M]
Solvent (Anhydrous)
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Dissolve the cyclobutanol (1.0 equiv) in anhydrous DCM (
).
Base Addition: Add
(2.0 equiv) and DMAP (0.1 equiv). Cool the mixture to using an ice bath.
Expert Tip: Cooling is critical. The reaction is exothermic, and heat can promote elimination of the alcohol to a cyclobutene.
Acylation: Dropwise add the Acid Chloride/Anhydride (1.2 equiv) diluted in a small volume of DCM.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: Check TLC (Hexane:EtOAc).[3][4] The alcohol usually runs lower (
) than the ester ().
Quench: Add saturated aqueous
to quench excess acylating agent.
Workup: Extract with DCM (
). Wash combined organics with (to remove amines), saturated , and brine.[5] Dry over .[5]
Protocol B: Steglich Esterification
Best for: Coupling with valuable acids (Drug fragments, Boc-Amino Acids) where acid chlorides are unstable or unavailable.
Reagents & Stoichiometry
Component
Equiv.
Role
trans-3-(benzyloxymethyl)cyclobutanol
1.0
Substrate
Carboxylic Acid ()
1.1 – 1.2
Coupling Partner
DCC or EDCHCl
1.2 – 1.5
Coupling Reagent
DMAP
0.1 – 0.2
Catalyst
DCM or MeCN
[0.1 M]
Solvent
Step-by-Step Procedure
Preparation: In a dry flask under
, combine the Carboxylic Acid (1.1 equiv) and the Cyclobutanol (1.0 equiv) in anhydrous DCM.
Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will begin to form within 10–20 minutes, indicating successful activation.
Reaction: Stir at
for 30 mins, then warm to RT. Stir overnight (12–16h).
Filtration (Crucial): If using DCC, filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse with cold DCM.
Workup: Wash the filtrate with
, saturated , and brine.
Note on EDC: If using EDC
HCl, the urea byproduct is water-soluble. The filtration step is unnecessary; proceed directly to aqueous extraction.
Quality Control & Validation
Expected Analytical Data
TLC: The ester is significantly less polar than the starting alcohol.
-NMR (Diagnostic Shifts):
Starting Alcohol: The methine proton at C1 (
-OH) typically appears at (multiplet).
Product Ester: This signal shifts downfield significantly to
due to the deshielding effect of the carbonyl.
Stereochemistry Check: The coupling constants (
-values) of the C1 proton can distinguish cis vs trans, though comparison with the starting material is usually sufficient if non-inverting conditions (Protocols A/B) are used.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Conversion
Steric hindrance of cyclobutane.
Increase DMAP to 0.5 equiv; switch solvent to Toluene and heat to (Protocol A only).
Elimination Product
Reaction too exothermic or basic.
Ensure strict start; add base slowly.
Acyl Migration
shift (if amine present).
Use EDC/HOBt instead of DMAP if the acid has a free amine.
Inversion Observed
Accidental character.
Stop. Protocols A/B retain configuration. If inversion is desired (to make cis), use Mitsunobu conditions (/DIAD).
Workflow Visualization
Figure 2: Decision matrix and workflow for esterification selection.
References
Neises, B., & Steglich, W. (1978).[6][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[7]
Inanaga, J., et al. (1979).[9][10] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization (Yamaguchi Esterification).[9] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
BenchChem. (2025).[5] Derivatization of 3-Benzylcyclobutanol for Advanced Synthetic Applications. Application Note.
Google Patents. (2021). CN112608243A: Synthesis method of trans-3-aminobutanol (Discusses trans-3-dibenzyl cyclobutanol intermediates).[11]
Dhimitruka, I., & SantaLucia, J. (2006).[9][12][13] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.[9][12][13]
Using 4-nitrobenzoate esters for alcohol purification
Application Note: AN-2026-NBZ Topic: Strategies for Enantiomeric and Diastereomeric Purification of Alcohols via 4-Nitrobenzoate Derivatization Abstract & Introduction In pharmaceutical and fine chemical synthesis, the p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-NBZTopic: Strategies for Enantiomeric and Diastereomeric Purification of Alcohols via 4-Nitrobenzoate Derivatization
Abstract & Introduction
In pharmaceutical and fine chemical synthesis, the purification of viscous, high-boiling, or non-crystalline alcohols presents a persistent bottleneck. Standard distillation often fails to separate close-boiling diastereomers or enantiomers, and column chromatography can be resource-intensive for kilogram-scale operations.
This Application Note details the 4-Nitrobenzoate Derivatization Protocol , a robust strategy that converts liquid alcohols into highly crystalline esters. By introducing the rigid, planar 4-nitrobenzoyl moiety, researchers can leverage
- stacking interactions to force lattice formation. This "solidification" strategy allows for:
Purification via Recrystallization: Removing impurities that do not co-crystallize.
UV-Vis Enhancement: Introducing a strong chromophore (
nm) for HPLC monitoring of otherwise "invisible" aliphatic alcohols.
Structural Determination: Facilitating single-crystal growth for X-ray diffraction (XRD) analysis.
Chemical Theory & Mechanism
The core principle relies on Nucleophilic Acyl Substitution . The alcohol acts as a nucleophile attacking the carbonyl carbon of 4-nitrobenzoyl chloride.
Why 4-Nitrobenzoates?
Crystallinity: The nitro group at the para position creates a dipole and planar symmetry that encourages tight crystal packing, unlike unsubstituted benzoates which may remain oils.
Chromophore: The
-nitrobenzoyl group has a high molar absorptivity, lowering the Limit of Detection (LOD) in HPLC by orders of magnitude compared to Refractive Index (RI) detection.
Reaction Mechanism
The reaction typically proceeds via an addition-elimination pathway, catalyzed by a base (Pyridine or DMAP/Triethylamine) to neutralize the HCl byproduct and activate the acyl chloride.
Workflow Overview
The following diagram illustrates the complete lifecycle of the purification process, from crude oil to purified alcohol.
Figure 1: The "Solidification-Purification-Recovery" Cycle. This workflow converts a difficult-to-purify liquid into a solid, purifies it, and restores the original functional group.
Experimental Protocols
Protocol A: Synthesis of 4-Nitrobenzoate Derivatives
Setup: Flame-dry a round-bottom flask under inert atmosphere (
or Ar).
Dissolution: Dissolve the crude alcohol in anhydrous pyridine (approx. 5 mL per gram of alcohol).
Expert Note: If the alcohol is acid-sensitive, use DCM/Triethylamine instead of neat pyridine to control basicity.
Addition: Cool to 0°C. Add 4-nitrobenzoyl chloride portion-wise. Add DMAP.
Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (the ester will be significantly less polar than the alcohol).
Quench: Pour the reaction mixture into ice-cold dilute HCl (1M) to neutralize pyridine and hydrolyze excess acid chloride.
Extraction: Extract with Ethyl Acetate (EtOAc) or DCM. Wash organic layer with saturated
(to remove 4-nitrobenzoic acid byproduct) and brine.
Concentration: Dry over
and concentrate in vacuo to yield the crude solid.
Protocol B: Purification via Recrystallization
Target: Isolation of pure diastereomer/enantiomer.
Solvent Systems:
System A: Ethanol (95%)
System B: Hexane / Ethyl Acetate (start with 9:1)
System C: Methanol / Water
Procedure:
Dissolve the crude ester in the minimum amount of boiling solvent.
Hot Filtration: If insoluble particles remain, filter while hot.
Controlled Cooling: Allow the flask to cool slowly to room temperature, then place in an ice bath.
Expert Tip: If the product "oils out" (forms a liquid layer instead of crystals), scratch the glass with a rod or add a "seed crystal" from a previous batch.
Validation: Filter crystals and dry. Measure Melting Point (MP).[1][2]
Pass: Sharp MP range (< 1°C).
Fail: Broad range. Recrystallize again.
Protocol C: Hydrolysis (Recovery of Alcohol)
Target: Cleavage of the ester without racemization.
Reagents:
NaOH or KOH (2-3 equiv)
Methanol / Water (3:1 ratio) or THF / Water (for solubility)
Stir at room temperature (or mild reflux if sterically hindered) until TLC shows disappearance of the ester.
Workup: Evaporate bulk methanol. Dilute with water.[4]
Extraction: Extract the aqueous layer with Ether or DCM.
Note: The 4-nitrobenzoic acid byproduct remains in the aqueous layer as the sodium salt (
). The organic layer contains only your purified alcohol.
Concentrate to obtain the pure alcohol.
Data Presentation: Melting Point Validation
The following table demonstrates the dramatic phase change facilitated by derivatization, enabling solid-state purification.
Alcohol (Analyte)
Boiling Point (Free Alcohol)
4-Nitrobenzoate Derivative MP
Purification Benefit
Ethanol
78°C (Liquid)
57°C (Solid)
Removes azeotropes
1-Butanol
117°C (Liquid)
64°C (Solid)
Separates from isomers
Benzyl Alcohol
205°C (Liquid)
85°C (Solid)
High recovery yield
Cyclohexanol
161°C (Solid/Hygroscopic)
110°C (Stable Solid)
Removes hygroscopicity
Isopropanol
82°C (Liquid)
110°C (Solid)
Facile crystallization
Data sourced and adapted from Vogel’s Textbook of Practical Organic Chemistry and standard derivative tables [1, 2].
Troubleshooting & Expert Insights
Decision Tree: When Crystallization Fails
Figure 2: Troubleshooting logic for "Oiling Out" phenomena.
Expert Insight - HPLC Detection:
If your alcohol lacks a chromophore (e.g., fatty alcohols, steroids), 4-nitrobenzoylation is a superior analytical tag. The derivative absorbs strongly at 254 nm .
Protocol: React 10 mg of sample with excess reagent in a vial. Inject directly into HPLC (Reverse Phase C18, Acetonitrile/Water gradient). The 4-nitrobenzoate peak will be distinct and quantifiable [3].
Expert Insight - X-Ray Crystallography:
For absolute configuration determination, 4-nitrobenzoates are often used because they form monoclinic or orthorhombic crystals suitable for diffraction. While p-bromobenzoates are historically preferred for the "heavy atom method," modern anomalous dispersion techniques often make the nitro group sufficient, and the crystals are generally easier to grow than their halogenated counterparts [4].
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for derivative melting points).
Macmillan Learning. Tables of Unknowns and Derivatives - Organic Qualitative Analysis. (Provides comparative MP data for 3,5-dinitro vs 4-nitro derivatives).
Higashi, Y. (2017).[4] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.[4] [3][4][5]
Hargreaves, B. R., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol. University of Naples Federico II. (Example of 4-nitro group assisting in chiral resolution and configuration assignment).
Technical Support Center: Esterification of Sterically Hindered Cyclobutanes
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the esterification of sterically hindered cyclobutane scaffolds, a common challenge in medicinal chemistry and materials science. The compact and rigid nature of the cyclobutane ring presents significant steric challenges that often cause standard esterification protocols to fail. This document provides a series of targeted FAQs and in-depth guides to navigate these complexities, explaining the causality behind experimental choices to ensure reproducible success.
This section addresses the most common initial failures and guides you toward a more effective strategy.
Q1: My standard Fischer esterification is failing with my cyclobutane substrate. Why is this happening?
The Fischer esterification, which relies on acid catalysis to react a carboxylic acid and an alcohol, is an equilibrium-driven process.[1] Its failure with sterically hindered substrates like substituted cyclobutanes is due to two primary factors:
Kinetic Barrier: The bulky cyclobutane framework physically blocks the nucleophilic attack of the alcohol onto the protonated carbonyl carbon of the carboxylic acid (or vice-versa).[2] This high activation energy means the reaction is often too slow to be practical under typical reflux conditions.[2]
Thermodynamic Instability: If your cyclobutane contains a tertiary alcohol, the strongly acidic conditions required for Fischer esterification can easily lead to dehydration, forming an olefin byproduct via a carbocation intermediate.[3][4]
For these reasons, Fischer esterification is generally unsuitable for preparing sterically hindered esters, necessitating the use of coupling agents that activate the carboxylic acid under milder conditions.[2][5]
Q2: I'm attempting a coupling-agent-mediated esterification but see only starting materials or very low conversion. What are the first things to check?
Before delving into advanced method optimization, rule out these common culprits:
Moisture Contamination: Coupling agents like carbodiimides (DCC, EDC) and the activated intermediates in Yamaguchi esterifications are highly sensitive to moisture.[6] Water will consume the reagents, halting the reaction. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.
Suboptimal Stoichiometry: Using incorrect reagent ratios is a frequent issue. For instance, in CDI-mediated reactions, a large excess of the coupling agent can lead to side reactions with the alcohol.[6] Conversely, too little will result in incomplete activation of the acid.
Inadequate Reaction Time or Temperature: Steric hindrance slows down reactions. What works for a simple substrate in 2 hours at room temperature may require 24 hours or gentle heating (e.g., 40-60 °C) for a hindered cyclobutane system.[7] Monitor the reaction by TLC or LC-MS to track its progress.
Q3: What are the primary "go-to" methods for esterifying sterically demanding cyclobutanes?
For substrates where the Fischer method fails, the two most powerful and widely adopted methods are the Steglich Esterification and the Yamaguchi Esterification .
Steglich Esterification: This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[8] A crucial component is a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which acts as a potent acyl transfer catalyst, dramatically accelerating the reaction with the hindered alcohol.[3][9]
Yamaguchi Esterification: This protocol is especially useful for highly functionalized and hindered substrates.[10][11] It involves converting the carboxylic acid into a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[10][12] This intermediate is then treated with the alcohol in the presence of a stoichiometric amount of DMAP to furnish the ester.[10][13]
The choice between them often depends on the specific substrate and downstream purification considerations.
Section 2: In-Depth Troubleshooting Guides for Advanced Methods
Troubleshooting the Steglich Esterification
The Steglich reaction is a workhorse for hindered couplings, but it has its own set of potential issues.
This is the most common failure mode of the Steglich esterification. The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, is the desired activated species. However, if the alcohol is too hindered to react quickly, this intermediate can undergo a slow, irreversible 1,3-rearrangement to form a stable N-acylurea, which is unreactive.[3][8]
The Causality: DMAP is a much stronger nucleophile than a hindered alcohol.[3][7] It rapidly attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium salt ("active ester"). This new intermediate cannot undergo the rearrangement to N-acylurea and is readily attacked by the alcohol, even a hindered one, to form the desired ester and regenerate the DMAP catalyst.[3]
Solution:
Ensure Sufficient DMAP: While catalytic, you may need to increase the loading from the typical 5 mol% up to 20-30 mol% for extremely challenging substrates.
Solvent Choice: Use aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[14] Be aware that DMF can sometimes promote side reactions.[6]
Caption: The critical two-step, one-pot sequence for the Yamaguchi protocol.
Section 3: Protocols & Comparative Data
Table 1: Comparison of Key Esterification Methods for Hindered Substrates
Method
Activating Agent
Catalyst / Co-reagent
Key Byproduct
Pros
Cons
Steglich
DCC or EDC
Catalytic DMAP
Dicyclohexylurea (DCU) or water-soluble urea
Mild conditions, widely applicable, good for acid-sensitive substrates. [3][8]
DCU removal can be difficult; risk of N-acylurea side product. [3][8]
Yamaguchi
2,4,6-Trichlorobenzoyl Chloride
Stoichiometric DMAP, Triethylamine
2,4,6-Trichlorobenzoic acid
High yields for highly hindered systems, excellent regioselectivity. [10][11]
Requires stoichiometric DMAP, reagent is moisture-sensitive.
Acid Chloride
Thionyl Chloride or Oxalyl Chloride
Pyridine or Et3N
HCl, SO2
Forms a highly reactive intermediate.
Harsh conditions for formation may not be suitable for sensitive substrates. [15]
Protocol 1: General Procedure for Steglich Esterification of a Hindered Cyclobutanol using EDC
This protocol is a general guideline and must be optimized for specific substrates.
Materials:
Hindered cyclobutane carboxylic acid (1.0 eq)
Hindered cyclobutanol (1.1 eq)
EDC (1.5 eq)
DMAP (0.2 eq)
Anhydrous DCM (concentration ~0.1 M)
Procedure:
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid, alcohol, and DMAP.
Dissolve the solids in anhydrous DCM via magnetic stirring.
Cool the mixture to 0 °C in an ice bath.
Add EDC in one portion.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1 M HCl (to remove excess DMAP and EDC-urea), saturated aqueous NaHCO3 (to remove unreacted acid), and brine.
[6]9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude ester by flash column chromatography.
Protocol 2: General Procedure for Yamaguchi Esterification
This protocol is a general guideline and must be optimized for specific substrates.
Materials:
Hindered cyclobutane carboxylic acid (1.0 eq)
2,4,6-Trichlorobenzoyl chloride (1.2 eq)
Anhydrous Triethylamine (1.3 eq)
Hindered cyclobutanol (1.5 eq)
DMAP (1.5 eq, relative to alcohol)
Anhydrous Toluene (concentration ~0.05 M)
Procedure:
To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and dissolve in anhydrous toluene.
Add triethylamine and stir for 10 minutes at room temperature.
Add the 2,4,6-trichlorobenzoyl chloride and stir the resulting mixture for 2 hours at room temperature to form the mixed anhydride.
In a separate flask, dissolve the cyclobutanol and DMAP in anhydrous toluene.
Add the alcohol/DMAP solution to the mixed anhydride solution via syringe.
Stir the reaction at room temperature for 12-18 hours. Gentle heating (40 °C) may be required for extremely hindered cases.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute with ethyl acetate and filter off any solids.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
Purify the crude product by flash column chromatography.
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Note: While not a direct web source, this is a foundational text covering these principles. A specific web link for this general knowledge is not available, but the principles are widely documented in academic resources.) A representative online source covering similar ground is: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of p-Nitrobenzoic Acid (PNBA) from Reaction Mixtures
Ticket ID: PNBA-REM-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Active
Last Updated: 2026-02-13[1]
Executive Summary
p-Nitrobenzoic acid (PNBA) is a frequent byproduct in organic synthesis, most notably in Mitsunobu reactions (where it serves as a nucleophile) and the hydrolysis of p-nitrobenzoate esters (a protecting group strategy).[1] While effective as a reagent, its removal is critical due to its high UV absorbance (interfering with HPLC analysis) and potential genotoxicity concerns in pharmaceutical intermediates.[1]
This guide provides three validated workflows for the removal of PNBA, ranked by scalability and operational complexity.
Module 1: Liquid-Liquid Extraction (The Gold Standard)
Best for: Batch reactions (>100 mg), standard organic synthesis.[1]
The Science (Why this works)
PNBA has a
of approximately 3.41 .[1] Most organic products (esters, ethers, protected amines) are neutral.[1] By adjusting the aqueous phase to a pH significantly higher than the (Rule of Thumb: pH > + 2), we deprotonate the carboxylic acid, converting it into its highly water-soluble carboxylate salt (p-nitrobenzoate), while the product remains in the organic phase.[1]
Reagent Selection:
Sodium Bicarbonate (
): pH ~8.[1]3. Sufficient for PNBA removal.[1] Gentle on base-sensitive products.[1]
Sodium Carbonate (
): pH ~11.[1] Stronger, faster deprotonation, but higher risk for ester hydrolysis.[1]
Troubleshooting Protocol
Q: I washed with saturated
, but PNBA remains in my organic layer (confirmed by TLC/LCMS). Why?A: This is usually due to "pH Breakthrough" or the "Salting Out" effect.[1]
pH Breakthrough: If you have a large excess of acid, the first wash may be neutralized, dropping the pH of the aqueous layer below 5.[1]
Fix: Check the pH of the aqueous waste stream.[1] If it is <8, perform a second wash.[1]
Partition Coefficient: In highly polar organic solvents (e.g., EtOAc/THF mixtures), the sodium salt of PNBA has non-negligible solubility.[1]
Fix: Dilute the organic layer with a non-polar solvent like Dichloromethane (DCM) or Toluene before the wash. This drives the charged salt into the water.[1]
Q: My product is precipitating during the wash.A: The sodium salt of PNBA can act as a hydrotrope or surfactant, causing emulsions or co-precipitation.[1]
Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion, or add brine (saturated NaCl) to the aqueous layer to decrease the solubility of organics in the water phase.
Visualization: Extraction Logic Flow
Figure 1: Decision tree for liquid-liquid extraction of acidic byproducts.
Recommended Resin:Tris(2-aminoethyl)amine polystyrene or Carbonate on polymer .[1]
Mechanism: Acid-base neutralization on the solid support.[1]
Protocol
Dissolve crude mixture in DCM or THF (avoid MeOH if using carbonate resins, as it can cause transesterification).[1]
Add 3-4 equivalents of basic resin (relative to expected PNBA content).
Agitate (shake, do not stir with magnetic bar to avoid grinding beads) for 1–2 hours.
Filter.[1][2][3][4][5][6][7] The filtrate contains the purified product.[1]
Troubleshooting Protocol
Q: The scavenging is too slow (Acid still present after 2 hours).A: This is a kinetics/swelling issue.
Cause: Resins need to swell to expose internal active sites.[1]
Fix: Ensure the solvent is compatible with the resin (DCM is usually best for polystyrene backbones).[1] Add a small amount of MeOH (if chemically compatible) to improve polarity/wetting.[1] Increase temperature to 40°C.
Q: I lost my product!A: Your product might have non-specific binding.[1]
Fix: Wash the resin cake with a polar solvent (e.g., 10% MeOH in DCM) after filtration to recover physically adsorbed product.[1]
Module 3: Chromatographic Purification
Best for: Final purification when extraction reduces PNBA but traces remain.[1]
Data Table: PNBA Properties for Chromatography
Property
Value
Implication for Chromatography
UV Max
~265 nm
Strong absorbance; slight traces look like major impurities.[1]
Retention (Reverse Phase)
Low to Moderate
Elutes early in acidic mobile phases (0.1% Formic Acid).[1]
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).[1]
Note: In neutral pH buffers, PNBA exists as the benzoate and elutes near the solvent front (void volume).[1] You must use an acidic modifier (TFA or Formic Acid) to retain it on the column for accurate quantification.[1]
References
Organic Syntheses. (1925).[1] m-Nitrobenzoic Acid (General procedure for nitrobenzoic acids). Organic Syntheses, Coll. Vol. 1, p.391.[1] Retrieved February 13, 2026, from [Link][1]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved February 13, 2026, from [Link]
Dandapani, S., & Curran, D. P. (2004).[1] Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies. Chemistry – A European Journal.[1] (Contextual grounding on scavenging strategies).
Technical Guide: HPLC Separation of Cis- vs. Trans-Cyclobutyl Esters
Executive Summary: The "Bottom Line" For researchers developing cyclobutane-containing intermediates (common in peptidomimetics and fragment-based drug discovery), the separation of cis and trans isomers is governed by m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Bottom Line"
For researchers developing cyclobutane-containing intermediates (common in peptidomimetics and fragment-based drug discovery), the separation of cis and trans isomers is governed by molecular polarity and conformational rigidity .
Reverse Phase (C18): The cis-isomer (more polar, higher net dipole) typically elutes first . The trans-isomer (less polar, lower net dipole) elutes later .
Normal Phase (Silica): The elution order is reversed. Trans elutes first; cis elutes last.
Critical Insight: Unlike flexible cyclohexanes, the cyclobutane ring is rigidly "puckered" (~25°). This distinct shape allows for enhanced separation using Phenyl-Hexyl stationary phases, which can often resolve isomers that co-elute on standard C18 columns due to differing
-interactions and shape selectivity.
Mechanistic Basis of Separation
To develop a robust method, one must understand the physical chemistry driving the separation.
Conformational Thermodynamics & Dipole Moments
Cyclobutane-1,2-dicarboxylic esters exist in a puckered conformation to relieve torsional strain.
Cis-Isomer (Meso): The two ester groups are on the same face. Their dipole vectors are additive, resulting in a large net dipole moment .[1] This makes the cis isomer significantly more soluble in polar mobile phases (water/methanol).
Trans-Isomer (Chiral pair): The ester groups are on opposite faces. The dipole vectors partially or fully cancel out, resulting in a low or zero net dipole moment .[2] This makes the trans isomer more hydrophobic.
Stereochemical Implications
Cis-1,2-disubstituted: Usually Meso (achiral) due to a plane of symmetry. Appears as a single peak on both achiral and chiral columns.
Trans-1,2-disubstituted:Chiral (
symmetry). Appears as a single peak on achiral columns (C18) but will split into two enantiomers on a Chiral stationary phase.
Figure 1: Mechanistic flow of separation on Reverse Phase (C18) media.
Comparative Performance Guide
Representative Data: Elution Behavior
The following table summarizes the expected performance of dimethyl cyclobutane-1,2-dicarboxylate isomers under standard conditions.
Parameter
Cis-Isomer
Trans-Isomer
Mechanism
RP-HPLC (C18) Retention
Early ()
Late ()
Hydrophobic subtraction. Trans is more hydrophobic.
NP-HPLC (Silica) Retention
Late
Early
Adsorption. Polar cis sticks to polar silica.
Dipole Moment
High ( D)
Low ( D)
Vector addition of carbonyl groups.
Symmetry
Meso (Achiral)
(Chiral)
Trans may split on Chiralpak columns.
Thermodynamic Stability
Lower (Steric clash)
Higher
Trans is generally the major synthetic product.[3]
Column Selection Matrix
Agilent ZORBAX Eclipse Plus C18: Best starting point. High efficiency, standard elution order.
Phenomenex Kinetex Phenyl-Hexyl:Recommended Alternative. If C18 fails to resolve, use this.[4] The
-electrons interact with the ester carbonyls, and the rigid cyclobutane shape fits differently into the phenyl phase, often enhancing selectivity ().
Validated Experimental Protocol
This protocol is designed to be self-validating . It includes a "Resolution Check" step to ensure system suitability before running valuable samples.
Method A: Standard Reverse Phase (C18)
Objective: Routine purity analysis and ratio determination.
Column: C18,
mm, 3.5 m (e.g., Zorbax or equivalent).
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Temperature: 30°C (Control is critical; fluctuations affect isomer resolution).
Detection: UV @ 210 nm (Ester carbonyl) and 254 nm (if aromatic groups present).
Gradient:
0-2 min: 5% B (Isocratic hold)
2-15 min: 5%
60% B (Linear Gradient)
15-20 min: 95% B (Wash)
Method B: Enhanced Selectivity (Phenyl-Hexyl)
Objective: separation of complex mixtures where cis/trans isomers co-elute with impurities.
Column: Phenyl-Hexyl,
mm, 2.6 m (Core-shell).
Mobile Phase: Methanol/Water gradients often work better than ACN/Water for phenyl columns due to
- interaction enhancement by MeOH.
Modifier: Use Ammonium Acetate (10mM) if pH control is needed.
Workflow Decision Tree
Figure 2: Decision tree for optimizing cyclobutyl isomer separation.
Troubleshooting & Optimization
Problem: Peak Tailing.
Cause: Interaction of ester/acid functionality with silanols.
Fix: Increase buffer concentration (e.g., 25mM Phosphate pH 3.0) or use an end-capped column.
Problem: Retention Time Drift.
Cause: Temperature fluctuation affects the puckering dynamics and solubility.
Fix: Thermostat the column compartment (± 0.5°C).
Problem: "Ghost" Peaks.
Cause:Trans-isomers of cyclobutane esters can sometimes undergo hydrolysis or isomerization under high pH or extreme heat.
Fix: Keep sample cooler at 4°C in the autosampler; avoid basic mobile phases (pH > 7.5).
References
Elution Order & Polarity: Comparison of retention time of cis-trans isomers in HPLC. ResearchGate. (Z)-isomers (cis-like) elute earlier than (E)-isomers (trans-like) in RP-HPLC due to higher polarity.[5]
Cyclobutane Stability & Structure: Cis-1,2-Dimethylcyclobutane Stability Analysis. Vaia. Explains the steric strain and stability differences between cis (less stable) and trans (more stable) isomers.[6][7][8]
Stationary Phase Selectivity: Guidebook on Reversed Phase Chemistries. MAC-MOD Analytical. Details the selectivity differences between C18 and Phenyl-Hexyl phases for isomeric separations.
Synthesis & Diacid Properties: Scalable preparation of cis-cyclobutane-1,2-dicarboxylic acid.[9] Royal Society of Chemistry. Discusses the synthesis and properties of cyclobutane dicarboxylic acid derivatives.
General Isomer Separation Principles: Separation of cis and trans isomers. Chromatography Forum. Expert discussions on separating peptide/proline cis/trans isomers, applicable to rigid cyclic systems.
A Comparative Guide to the Infrared Spectrum Analysis of Nitrobenzoate Ester Carbonyl Peaks
For Researchers, Scientists, and Drug Development Professionals The Significance of the Carbonyl Stretch in Ester Analysis Infrared spectroscopy is a cornerstone technique in chemical analysis, providing a molecular fing...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of the Carbonyl Stretch in Ester Analysis
Infrared spectroscopy is a cornerstone technique in chemical analysis, providing a molecular fingerprint based on the vibrational modes of functional groups.[1] For esters, the carbonyl (C=O) stretching vibration is one of the most intense and informative signals in the IR spectrum. Its position, appearing in the region of approximately 1700-1750 cm⁻¹, is exquisitely sensitive to the local electronic environment, making it a powerful probe of molecular structure.[2] Factors such as conjugation, inductive effects, and resonance can cause significant shifts in the C=O stretching frequency, providing valuable insights into the substitution pattern of the molecule.
The Influence of the Nitro Group: A Tale of Two Effects
The introduction of a nitro (-NO₂) group to the benzoate ring dramatically influences the electronic distribution within the molecule and, consequently, the vibrational frequency of the ester carbonyl group. This influence is a delicate interplay of two primary electronic phenomena: the inductive effect and the resonance effect.
Inductive Effect (-I): The nitro group is strongly electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms. This effect, transmitted through the sigma bonds of the benzene ring, pulls electron density away from the ester functional group, including the carbonyl carbon. This withdrawal of electron density strengthens the C=O bond, leading to an increase in its stretching frequency.
Resonance Effect (-R): The nitro group can also withdraw electron density through the pi system of the aromatic ring via resonance. This delocalization of electrons is most pronounced when the nitro group is in the ortho or para position relative to the ester group. This resonance effect can lead to a lengthening and weakening of the C=O bond, resulting in a decrease in its stretching frequency.
The final observed position of the carbonyl peak is a net result of these two opposing effects. The substitution pattern on the aromatic ring determines the dominant effect.
A Comparative Analysis of Nitrobenzoate Isomers
The position of the nitro group on the benzoate ring dictates the relative contributions of the inductive and resonance effects, leading to distinct and predictable shifts in the carbonyl stretching frequency.
ortho-Nitrobenzoate Esters
In ortho-nitrobenzoate esters, both the strong -I effect and the -R effect of the nitro group are at play. Furthermore, steric hindrance between the bulky nitro group and the ester functionality can force the ester group out of the plane of the benzene ring. This disruption of coplanarity can inhibit resonance delocalization between the carbonyl group and the aromatic ring, which would typically lower the C=O frequency. Consequently, the strong electron-withdrawing inductive effect often dominates, leading to a higher carbonyl stretching frequency compared to the corresponding meta and para isomers.
meta-Nitrobenzoate Esters
When the nitro group is in the meta position, it can only exert its electron-withdrawing inductive effect (-I). The resonance effect (-R) does not extend to the meta position. As a result, the C=O bond is strengthened, and its stretching frequency is shifted to a higher wavenumber compared to unsubstituted benzoate esters. For instance, the C=O stretch in methyl m-nitrobenzoate is observed in the range of 1735-1750 cm⁻¹.[1][3]
para-Nitrobenzoate Esters
In the para position, both the inductive (-I) and resonance (-R) effects of the nitro group are operative and work in concert to withdraw electron density from the aromatic ring. The strong resonance delocalization of the pi electrons from the benzene ring into the nitro group reduces the electron density available for delocalization into the carbonyl group. This leads to a strengthening of the C=O bond and a higher stretching frequency compared to the unsubstituted ester.
The following table summarizes the experimentally observed carbonyl stretching frequencies for a series of methyl, ethyl, and propyl nitrobenzoate esters.
Ester
Isomer
Carbonyl (C=O) Stretching Frequency (cm⁻¹)
Methyl Nitrobenzoate
ortho
~1733
meta
~1720-1735
para
~1725
Ethyl Nitrobenzoate
ortho
~1730
meta
~1725
para
~1720
Propyl Nitrobenzoate
ortho
~1730
meta
~1724
para
~1719
Note: Values for propyl nitrobenzoates are estimated based on trends observed for methyl and ethyl esters, as specific experimental data is less readily available.
Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Nitrobenzoate Esters
Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is a convenient and powerful technique for the analysis of liquid samples, requiring minimal sample preparation.
Instrumentation and Materials
FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.
Nitrobenzoate ester sample (liquid).
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
Lint-free wipes.
Step-by-Step Procedure
Background Spectrum Acquisition:
Ensure the ATR crystal is clean and dry. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to evaporate completely.
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
Sample Analysis:
Place a small drop of the liquid nitrobenzoate ester sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
Acquire the sample spectrum. The instrument software will automatically ratio the single beam spectrum of the sample against the background spectrum to generate the absorbance spectrum.
Data Processing and Interpretation:
Identify the key absorption bands in the spectrum. For nitrobenzoate esters, focus on the strong C=O stretching vibration (typically between 1700 and 1750 cm⁻¹) and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).
Use the peak-picking tool in the software to determine the exact wavenumber of the carbonyl peak.
Cleaning:
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.
Visualizing the Workflow and Electronic Effects
To further clarify the experimental and theoretical concepts, the following diagrams are provided.
Caption: Workflow for ATR-FTIR Analysis of Nitrobenzoate Esters.
Caption: Electronic Effects of the Nitro Group on the Carbonyl Stretch.
Conclusion
The infrared spectrum, particularly the carbonyl stretching frequency, serves as a highly sensitive indicator of the substitution pattern in nitrobenzoate esters. A thorough understanding of the interplay between inductive and resonance effects allows for the confident differentiation of ortho, meta, and para isomers. The methodologies and comparative data presented in this guide provide a valuable resource for researchers in the fields of organic synthesis, quality control, and drug development, enabling accurate and efficient structural characterization.
References
Brainly. (2024, May 1). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Clearly indicate which regions of the. Retrieved from [Link]
Cheméo. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, 2-nitro-, methyl ester. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, 4-nitro-, methyl ester. Retrieved from [Link]
NIST. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]
NIST. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]
Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
Spectral Database for Organic Compounds, SDBS. (n.d.). Retrieved from [Link]
Transtutors. (2024, August 13). Label the peaks of Methyl 3-nitrobenzoate (IR spectrum) Please... Retrieved from [Link]
Transtutors. (2021, May 15). What IR peaks are present in methyl 3-nitrobenzoate? Retrieved from [Link]
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
A Guide to the Melting Point of trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate: A Comparative and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals The Significance of Melting Point in a Research Context The melting point of a crystalline solid is the temperature at which it transitions from an ordered...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of Melting Point in a Research Context
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. The presence of impurities disrupts the crystalline lattice, typically leading to a depression and broadening of the melting point range.[1][2] Therefore, a sharp and reproducible melting point is a primary criterion for assessing the purity of a synthesized compound.
Beyond purity assessment, the melting point is influenced by several molecular characteristics, including:
Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonds and dipole-dipole interactions, require more energy to overcome, resulting in higher melting points.[3][4][5]
Molecular Size and Shape: Larger molecules generally exhibit higher melting points due to increased van der Waals forces.[5][6] Molecular symmetry also plays a critical role; more symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points.[7]
Stereochemistry: The spatial arrangement of atoms, such as cis/trans isomerism, can significantly impact how molecules pack in the solid state, thereby affecting their melting points.
Understanding these factors is crucial for predicting the physical properties of new molecules and for troubleshooting unexpected experimental outcomes.
Comparative Analysis of Melting Points
To estimate the melting point of trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate, we can analyze the melting points of its constituent fragments and structurally analogous compounds.
Table 1: Melting Points of Structurally Related Compounds
The 4-nitrobenzoate moiety is known to impart crystallinity and often leads to solid compounds with relatively high melting points. For instance, Methyl 4-nitrobenzoate has a melting point of 94-96 °C.[8] The presence of the larger and more flexible benzyloxymethylcyclobutyl group in the target molecule is expected to influence the crystal packing. While the benzyl group can introduce favorable π-stacking interactions, the flexible ether linkage and the non-planar cyclobutane ring might disrupt the crystal lattice compared to a simple alkyl chain.
Considering the melting point of Methyl 4-nitrobenzoate as a starting point, and factoring in the increased molecular weight and potential for altered crystal packing due to the bulky and somewhat flexible side chain, a reasonable estimate for the melting point of trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate would be in the range of 80-100 °C . This estimation acknowledges that while the core aromatic and nitro functionalities contribute to a higher melting point, the appended aliphatic ring system introduces complexity that could either enhance or slightly disrupt the crystalline order.
Experimental Protocol for Accurate Melting Point Determination
The following protocol outlines a robust and self-validating method for determining the melting point of a synthesized compound like trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate using a standard capillary melting point apparatus.
I. Synthesis of trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate
A plausible synthetic route involves the esterification of trans-3-(benzyloxymethyl)cyclobutanol with 4-nitrobenzoyl chloride.[20][21][22]